N-(4-methoxybenzylidene)methanamine

Description

The exact mass of the compound N-(4-methoxybenzylidene)methanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-methoxybenzylidene)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzylidene)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

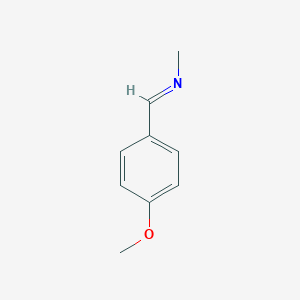

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-23-3 | |

| Record name | 13114-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-(4-methoxybenzylidene)methanamine: Mechanism, Protocol, and Characterization

An In-Depth Technical Guide for Chemical Research Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-methoxybenzylidene)methanamine, an important imine intermediate in organic synthesis. The document details the underlying chemical principles of imine formation, presents a robust and reproducible experimental protocol, and outlines methods for purification and characterization. Causality behind experimental choices, safety considerations, and process visualization are emphasized to ensure scientific integrity and practical applicability for researchers, chemists, and drug development professionals.

Introduction and Significance

N-(4-methoxybenzylidene)methanamine, also known as N-Methyl-4-methoxybenzimine (CAS No. 13114-23-3), is a Schiff base formed from the condensation of 4-methoxybenzaldehyde (anisaldehyde) and methanamine (methylamine).[1] Imines (C=N) are fundamental functional groups in organic chemistry, serving as versatile precursors for the synthesis of amines and other nitrogen-containing heterocycles.[2] The title compound, featuring an electron-donating methoxy group on the aromatic ring, is a valuable building block in the development of more complex molecular architectures, including pharmaceutical agents and novel materials. Understanding its synthesis is a foundational skill for synthetic organic chemists.

This guide will focus on the direct condensation reaction, which is the most straightforward and common method for preparing such imines.[2]

Scientific Principles: The Mechanism of Imine Formation

The synthesis of N-(4-methoxybenzylidene)methanamine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.[2][3] The reaction is typically acid-catalyzed and is reversible.[3]

The mechanism proceeds through several distinct steps:

-

Acid Catalysis (Optional but Recommended) : An acid catalyst protonates the carbonyl oxygen of 4-methoxybenzaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[3]

-

Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine. This is a rapid intramolecular or solvent-mediated process.

-

Protonation of Hydroxyl Group : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[3]

-

Dehydration : The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a carbon-nitrogen double bond. This results in the formation of a protonated imine, known as an iminium ion.[3]

-

Deprotonation : A base (such as water or another molecule of methylamine) removes the proton from the nitrogen atom, yielding the final neutral imine product and regenerating the acid catalyst.[4]

The overall reaction is a condensation, as a molecule of water is eliminated for every molecule of imine formed.[2] To drive the reaction to completion, it is often necessary to remove the water as it is formed, in accordance with Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).

Detailed Experimental Protocol

This protocol describes the synthesis of N-(4-methoxybenzylidene)methanamine on a standard laboratory scale.

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 4-Methoxybenzaldehyde (Anisaldehyde) | C₈H₈O₂ | 136.15 | 123-11-5 | Irritant, Harmful to aquatic life.[5][6][7][8] |

| Methylamine solution (40% in H₂O) | CH₅N | 31.06 | 74-89-5 | Flammable, Corrosive, Toxic if inhaled.[9][10][11] |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Skin Irritant, Aspiration Hazard |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal hazards; handle as dust. |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Extremely Flammable, Forms explosive peroxides |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dean-Stark apparatus (optional, for azeotropic water removal)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Step-by-Step Synthesis Procedure

Note: This entire procedure must be conducted in a well-ventilated fume hood due to the volatile and toxic nature of methylamine and the flammability of the solvents.[9][10][11]

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (5.00 g, 36.7 mmol) and toluene (40 mL).

-

Reagent Addition : While stirring, slowly add the methylamine solution (40% in H₂O, 3.1 g of solution, ~40.0 mmol of CH₃NH₂) to the flask at room temperature. Causality: A slight molar excess of the amine is used to ensure complete consumption of the aldehyde. Toluene is used as the solvent to facilitate azeotropic removal of water.

-

Reaction and Water Removal : Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-111°C for toluene). Continue refluxing for 2-4 hours, or until the theoretical amount of water (~0.66 mL) has been collected in the Dean-Stark trap. Alternative: If a Dean-Stark trap is not used, the reaction can be run in a solvent like methanol at room temperature, followed by the addition of a drying agent like anhydrous MgSO₄ to remove the water formed.[12]

-

Cooling and Quenching : Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal : Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as an oil or solid.

-

Purification : The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) if it is a solid at room temperature. For most applications, purification by distillation is preferred to remove any unreacted starting material and non-volatile impurities.

Workflow and Mechanism Visualization

The experimental workflow is a critical component for ensuring reproducibility and understanding the process flow from starting materials to the final, characterized product.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of the synthesis process.

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-methoxybenzylidene)methanamine.

| Technique | Parameter | Expected Result |

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~8.1-8.3 (s, 1H, -CH=N-), ~7.6-7.8 (d, 2H, Ar-H ortho to CH=N), ~6.9-7.0 (d, 2H, Ar-H ortho to OCH₃), ~3.85 (s, 3H, -OCH₃), ~3.5 (s, 3H, N-CH₃). Note: The N-CH₃ signal may appear as a doublet due to coupling in some contexts. |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~162-164 (C=N), ~161 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C-H), ~114 (Ar-C-H), ~55 (-OCH₃), ~48 (N-CH₃).[13] |

| IR Spectroscopy (neat or KBr) | Wavenumber (cm⁻¹) | ~1640-1650 (strong, C=N stretch), ~1600 & ~1510 (C=C aromatic stretch), ~1250 (strong, C-O stretch for aryl ether). |

| Mass Spectrometry (EI) | m/z | 149.08 (M⁺, calculated for C₉H₁₁NO).[1] |

Safety and Handling

-

4-Methoxybenzaldehyde : Can cause skin and eye irritation.[5] It is sensitive to air and may oxidize over time.[5] Store in a tightly sealed container.

-

Methylamine Solution : Highly flammable liquid and vapor.[9] It is corrosive and causes severe skin burns and eye damage.[9][10] It is also toxic if inhaled and may cause respiratory irritation.[10][11] All manipulations must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Toluene : Flammable liquid. Causes skin irritation and can be harmful if inhaled or swallowed.

-

General Precautions : Set up the reaction apparatus securely. Ensure that the cooling water for the condenser is flowing before applying heat.

Waste Disposal : All organic waste should be collected in a designated halogen-free solvent waste container. Aqueous waste containing methylamine should be neutralized with a weak acid (e.g., citric acid) in a fume hood before disposal, in accordance with local regulations.

Conclusion

The synthesis of N-(4-methoxybenzylidene)methanamine via direct condensation of 4-methoxybenzaldehyde and methylamine is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, particularly the removal of water, high yields of the pure product can be consistently achieved. The characterization data provided serves as a benchmark for quality control, ensuring the suitability of the compound for subsequent research and development applications.

References

-

N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]

-

Methylamine 40% in water, for synthesis Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]

-

N-(4-methoxybenzylidene)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic Addition of Amines: Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. (2017, February 28). YouTube. Retrieved from [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020, February 25). ResearchGate. Retrieved from [Link]

Sources

- 1. N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.no [fishersci.no]

- 9. carlroth.com [carlroth.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jcsp.org.pk [jcsp.org.pk]

"N-(4-methoxybenzylidene)methanamine chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-(4-methoxybenzylidene)methanamine

Introduction

N-(4-methoxybenzylidene)methanamine, a member of the Schiff base (or imine) class of organic compounds, serves as a valuable molecular scaffold and synthetic intermediate. Characterized by a carbon-nitrogen double bond, this compound is formed from the condensation of 4-methoxybenzaldehyde and methanamine. The presence of the electron-donating methoxy group on the aromatic ring and the methyl group on the imine nitrogen imparts specific electronic and steric properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and relevance to researchers in synthetic chemistry and drug development.

Molecular Identity and Physicochemical Properties

A precise understanding of the compound's fundamental identifiers and properties is critical for its application in a research context.

Nomenclature and Structural Identifiers

-

IUPAC Name : 1-(4-methoxyphenyl)-N-methylmethanimine[1]

-

Synonyms : N-(4-methoxybenzylidene)methanamine, N-Methyl-4-methoxybenzimine[1]

-

Molecular Formula : C₉H₁₁NO[1]

-

Molecular Weight : 149.19 g/mol [1]

-

InChIKey : LWWBBDFBZJCKHQ-UHFFFAOYSA-N[1]

-

Canonical SMILES : CN=CC1=CC=C(C=C1)OC[1]

Physicochemical Data

The physical and chemical properties of N-(4-methoxybenzylidene)methanamine are summarized below. These values are primarily computed, as extensive experimental data for this specific molecule is not widely published.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 1.9 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 149.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 21.6 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Reactivity

The synthesis of N-(4-methoxybenzylidene)methanamine is a straightforward and high-yielding process, characteristic of imine formation. Its reactivity is dominated by the electrophilic imine carbon and the basic imine nitrogen.

Synthesis Protocol: Condensation Reaction

The standard method for synthesizing N-(4-methoxybenzylidene)methanamine is the acid-catalyzed condensation of 4-methoxybenzaldehyde with methanamine. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Experimental Protocol:

-

Reactant Preparation : In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition : Add a solution of methanamine (1.0 to 1.2 equivalents, often used as a solution in ethanol or water) to the aldehyde solution with stirring.

-

Catalysis : Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step.

-

Reaction Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde. The formation of the imine is typically rapid at room temperature.[3]

-

Workup and Isolation : Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary. The imine is often used directly in subsequent reactions without extensive purification.

Core Reactivity

The reactivity of the imine functional group is central to the chemical behavior of N-(4-methoxybenzylidene)methanamine.

-

Hydrolysis : The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the imine back to its constituent aldehyde (4-methoxybenzaldehyde) and amine (methanamine).[4] This reaction is reversible, and the equilibrium can be controlled by the removal of water. The stability of imines varies, but they are generally more stable under basic or neutral conditions.

-

Reduction : The imine can be readily reduced to the corresponding secondary amine, N-(4-methoxybenzyl)-N-methylamine.[5] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C). This provides a robust two-step method for synthesizing secondary amines from primary amines.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of N-(4-methoxybenzylidene)methanamine.[6][7] The expected data from key spectroscopic techniques are summarized below.

| Technique | Characteristic Features |

| ¹H NMR | ~8.1-8.3 ppm (s, 1H) : Imine proton (-CH=N-).~7.6-7.8 ppm (d, 2H) : Aromatic protons ortho to the imine group.~6.9-7.0 ppm (d, 2H) : Aromatic protons meta to the imine group.~3.8 ppm (s, 3H) : Methoxy protons (-OCH₃).~3.4-3.5 ppm (s, 3H) : N-methyl protons (-N-CH₃). |

| ¹³C NMR | ~160-165 ppm : Imine carbon (C=N).~160-162 ppm : Aromatic carbon attached to the methoxy group.~128-130 ppm : Aromatic carbons ortho to the imine.~114 ppm : Aromatic carbons meta to the imine.~55 ppm : Methoxy carbon (-OCH₃).~45-50 ppm : N-methyl carbon (-N-CH₃). |

| IR (Infrared) | ~1640-1660 cm⁻¹ : Strong C=N (imine) stretching vibration.~1600, ~1510 cm⁻¹ : C=C aromatic ring stretches.~1250 cm⁻¹ : Strong C-O (aryl ether) stretching vibration.~2850-3000 cm⁻¹ : C-H stretching vibrations (aromatic and aliphatic). |

| Mass Spec (MS) | m/z 149 : Molecular ion peak [M]⁺.m/z 134 : Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).m/z 121 : Fragment corresponding to the p-methoxybenzyl cation. |

Note: Predicted chemical shifts (ppm) are approximate and can vary based on the solvent and experimental conditions.

Applications in Research and Drug Development

While specific applications for N-(4-methoxybenzylidene)methanamine are not extensively documented, its structural class—aromatic Schiff bases—is of significant interest in medicinal and materials chemistry.

-

Synthetic Intermediate : Its primary role is as a versatile intermediate. The imine functionality allows for further chemical transformations, such as reduction to secondary amines or cycloaddition reactions. The corresponding amine, N-(4-methoxybenzyl)-N-methylamine, is used in the synthesis of various compounds, including potential toll-like receptor 9 antagonists for treating immune disorders.[5][8]

-

Potential Biological Activity : Aromatic Schiff bases containing the 4-methoxybenzylidene moiety have been investigated for a range of biological activities. For example, related compounds have shown potential as skin-whitening agents by inhibiting tyrosinase and melanin production.[9] Others have been synthesized and evaluated for antiglycation and antibacterial activities.[10][11]

-

pH-Responsive Systems : The hydrolytic instability of the imine bond under acidic conditions makes it a candidate for pH-responsive systems. For instance, molecules containing a p-methoxybenzylidene group have been incorporated into hydrogels for pH-controlled drug release.[12]

Safety and Handling

-

Hazard Classification : Related benzylideneanilines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[14][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It may be sensitive to moisture due to the risk of hydrolysis.

References

-

PubChem. N-(4-methoxybenzylidene)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Hoffman Fine Chemicals Pty Ltd. (E)-N-Benzylidene-1-(4-methoxyphenyl)methanamine. Available from: [Link]

-

ChemBK. N-Methyl-4-methoxybenzylamine. Available from: [Link]

-

NIST. Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... Available from: [Link]

-

ResearchGate. Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... Available from: [Link]

-

PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. Available from: [Link]

-

Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1234. Available from: [Link]

-

Liu, Z. X. (2012). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. Available from: [Link]

-

Karedath, T., et al. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 9(7), 534. Available from: [Link]

-

Kim, D., et al. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin, 50(4), 450-452. Available from: [Link]

-

LibreTexts Chemistry. 5: Organic Spectrometry. Available from: [Link]

-

PubChem. N-(4-methoxybenzylidene)aniline. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available from: [Link]

-

G. A. Digenis. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 69(11), 1261-3. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available from: [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available from: [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Available from: [Link]

-

PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(p-Methoxybenzylidene)-p-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13114-23-3|N-(4-Methoxybenzylidene)methanamine|BLD Pharm [bldpharm.com]

- 3. N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxybenzyl)-N-methylamine CAS#: 702-24-9 [amp.chemicalbook.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. youtube.com [youtube.com]

- 8. N-(4-Methoxybenzyl)-N-methylamine | 702-24-9 [chemicalbook.com]

- 9. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure of N-(4-methoxybenzylidene)methanamine

This guide provides a comprehensive technical overview of N-(4-methoxybenzylidene)methanamine, a Schiff base of significant interest in contemporary chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, synthesis, spectroscopic characterization, reactivity, and potential applications.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The azomethine group is the cornerstone of their chemical reactivity and biological activity.[2] Schiff bases are not merely laboratory curiosities; they are integral to numerous biological processes and serve as versatile intermediates in organic synthesis.[2][3] Their wide-ranging applications span catalysis, material science, and, most notably, medicinal chemistry, where they exhibit antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[4][5] The coordination of Schiff bases with metal ions can further enhance their biological activity.[3]

N-(4-methoxybenzylidene)methanamine, the subject of this guide, is a representative Schiff base derived from 4-methoxybenzaldehyde and methanamine. Its structure, featuring a methoxy-substituted aromatic ring, imparts specific electronic and steric properties that influence its reactivity and potential as a scaffold in drug design.

Molecular Structure and Properties

The fundamental characteristics of N-(4-methoxybenzylidene)methanamine are rooted in its molecular architecture.

Chemical Structure

The structure of N-(4-methoxybenzylidene)methanamine comprises a 4-methoxyphenyl group attached to the carbon atom of an imine functionality, which is, in turn, bonded to a methyl group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [6] |

| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [6] |

| Molecular Weight | 149.19 g/mol | [6] |

| SMILES | CN=CC1=CC=C(C=C1)OC | [6] |

| InChIKey | LWWBBDFBZJCKHQ-UHFFFAOYSA-N | [6] |

The core of the molecule is the C=N double bond, which confers planarity to the imine group. The geometry around this bond can exist as E/Z isomers, though the E isomer is generally more stable due to reduced steric hindrance.[1]

Physicochemical Properties

The physicochemical properties of N-(4-methoxybenzylidene)methanamine are essential for its handling, formulation, and biological interactions.

| Property | Value | Source |

| XLogP3 | 1.9 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Mechanistic Considerations

The synthesis of N-(4-methoxybenzylidene)methanamine is a classic example of imine formation, a reversible acid-catalyzed reaction.[7]

Synthetic Pathway

The primary route to N-(4-methoxybenzylidene)methanamine involves the condensation of 4-methoxybenzaldehyde with methanamine.

Caption: General synthetic scheme for N-(4-methoxybenzylidene)methanamine.

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of N-(4-methoxybenzylidene)methanamine, based on established procedures for imine formation.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: To this solution, add methanamine (1 to 1.2 equivalents) dropwise at room temperature. The methanamine can be used as an aqueous solution or a solution in an organic solvent.

-

Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[7] The optimal pH for imine formation is typically around 5.[7]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Alcohols like methanol and ethanol are commonly used as they are good solvents for both the aldehyde and the amine and can be easily removed.

-

Catalyst: Acid catalysis is crucial for protonating the hydroxyl group of the hemiaminal intermediate, making it a good leaving group (water).[7] However, a highly acidic medium should be avoided as it would protonate the amine, rendering it non-nucleophilic.[7]

-

Water Removal: To drive the equilibrium towards the product, removal of the water byproduct can be beneficial, although for many simple imines, this is not strictly necessary.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the imine proton, the methoxy group protons, and the N-methyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Imine Proton (-CH=N-): A singlet in the downfield region (typically δ 8.0-8.5 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

N-Methyl Protons (-N-CH₃): A singlet or doublet (if coupled to the imine proton) in the upfield region (typically δ 3.0-3.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Imine Carbon (-C=N-): A signal in the downfield region (typically δ 160-170 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a lower field.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

N-Methyl Carbon (-N-CH₃): A signal in the upfield region (typically δ 30-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic imine functional group.

-

C=N Stretch: A strong absorption band in the region of 1640-1690 cm⁻¹. This is a key diagnostic peak for imine formation.

-

C-O Stretch (Aromatic Ether): A strong absorption band around 1250 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 149.19).

-

Fragmentation: Common fragmentation pathways may involve cleavage of the C-N and C-C bonds adjacent to the imine and the aromatic ring.

Reactivity and Potential Applications

The reactivity of N-(4-methoxybenzylidene)methanamine is centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond.[9]

Reactivity Profile

Caption: Reactivity profile of N-(4-methoxybenzylidene)methanamine.

-

Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions, which cleaves the molecule back to its parent aldehyde and amine.[1][10] This reversibility is a key aspect of imine chemistry.[7]

-

Reduction: The C=N double bond can be readily reduced to form a secondary amine, N-(4-methoxybenzyl)methanamine. This transformation is a fundamental step in reductive amination reactions.[10]

-

Nucleophilic Addition: The electrophilic carbon of the imine can be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

-

Cycloaddition Reactions: The imine can act as a dienophile or an azadiene in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds.[9]

Applications in Drug Development

Schiff bases are recognized as privileged scaffolds in medicinal chemistry.[2][4] The imine linkage is crucial for the biological activities of many natural and synthetic compounds.[2] While specific applications of N-(4-methoxybenzylidene)methanamine are not extensively documented in publicly available literature, its structural motifs suggest potential for:

-

Antimicrobial Agents: The azomethine group is known to be critical for the antimicrobial activity of many Schiff bases.[11]

-

Anticancer Agents: Schiff bases and their metal complexes have shown promise as anticancer agents.[2][11]

-

Enzyme Inhibitors: The ability of the imine nitrogen to form hydrogen bonds makes it a potential pharmacophore for interacting with enzyme active sites.[2]

The 4-methoxy group can also influence biological activity by modulating the electronic properties of the aromatic ring and participating in hydrogen bonding interactions.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling N-(4-methoxybenzylidene)methanamine and its precursors. Based on safety data for related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek medical attention.[6]

For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(4-methoxybenzylidene)methanamine is a structurally simple yet chemically versatile Schiff base. Its synthesis is straightforward, and its reactivity is well-defined by the imine functionality. While specific applications are yet to be fully explored, its structural features make it an attractive building block for the synthesis of novel compounds with potential biological activities. This guide has provided a foundational understanding of its structure, synthesis, characterization, and potential, which will be valuable for researchers in organic synthesis and medicinal chemistry.

References

- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.).

- Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC. (n.d.).

-

N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.).

-

Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). Retrieved January 15, 2026, from [Link]

-

Role of Schiff Base in Drug Discovery Research - Hilaris Publisher. (2016, April 26). Retrieved January 15, 2026, from [Link]

-

Imine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Biological applications of Schiff bases: An overview - GSC Online Press. (2022, December 21). Retrieved January 15, 2026, from [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Recent Applications of Schiff Bases in Biomedical Sciences - ResearchGate. (2025, November 29). Retrieved January 15, 2026, from [Link]

-

21.4. Imine formation | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 15, 2026, from [Link]

-

A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

N-(4-Methoxybenzylidene)aniline - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved January 15, 2026, from [Link]

-

N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

N-(4-Methoxybenzylidene)aniline - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Benzenemethanamine, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Benzenamine, 4-methoxy-N-(phenylmethylene)- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Figure S8. NMR spectrum of N-(4'-methoxybenzylidene)-4-aminobenzoic... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[(Z)-4-Methoxybenzylidene](methoxycarbonyl)methanamine oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

"N-(4-methoxybenzylidene)methanamine CAS number"

An In-depth Technical Guide to N-(4-methoxybenzylidene)methanamine

Abstract

This technical guide provides a comprehensive overview of N-(4-methoxybenzylidene)methanamine, a significant imine compound utilized in diverse fields of chemical research and development. The document delineates its fundamental chemical and physical properties, provides a detailed, validated protocol for its synthesis via condensation reaction, and outlines the analytical methodologies crucial for its structural verification and purity assessment. Furthermore, this guide explores the compound's current and potential applications, grounded in recent scientific literature, and addresses essential safety and handling protocols. The synthesis and analysis are presented as an integrated, self-validating workflow, designed to ensure reproducibility and confidence in experimental outcomes for researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

N-(4-methoxybenzylidene)methanamine, also known as 1-(4-methoxyphenyl)-N-methylmethanimine, is a Schiff base derived from p-anisaldehyde and methanamine.[1] Its unique chemical structure, featuring an aromatic ring, a methoxy group, and an imine linkage, makes it a valuable intermediate and building block in organic synthesis.

The definitive identifier for this compound is its CAS Registry Number: 13114-23-3 .[1]

Table 1: Physicochemical Properties of N-(4-methoxybenzylidene)methanamine

| Property | Value | Source |

| CAS Number | 13114-23-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [1] |

| Synonyms | N-Methyl-4-methoxybenzimine, N-(p-methoxybenzylidene)methylamine | [1][2] |

| Computed PSA | 21.59 Ų | [2] |

| Computed LogP | 1.74 | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-(4-methoxybenzylidene)methanamine is most commonly achieved through the nucleophilic addition-elimination reaction (condensation) between p-anisaldehyde and methanamine. This reaction is a cornerstone of imine chemistry.

Reaction Mechanism

The causality of this synthesis lies in the nucleophilic nature of the nitrogen atom in methanamine and the electrophilic nature of the carbonyl carbon in p-anisaldehyde. The reaction proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methanamine attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

-

Dehydration: This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine product. This step is often acid-catalyzed to protonate the hydroxyl group, making it a better leaving group (H₂O).

Sources

An In-Depth Technical Guide to the Physical Properties of N-(4-methoxybenzylidene)methanamine

Section 1: Introduction and Molecular Overview

N-(4-methoxybenzylidene)methanamine is a Schiff base, or imine, characterized by a carbon-nitrogen double bond. This functional group is a cornerstone of organic synthesis and is pivotal in the formation of various heterocyclic compounds and as an intermediate in numerous biochemical reactions. The molecule's structure, featuring a methoxy-substituted aromatic ring conjugated with the imine linkage, suggests potential applications in materials science, coordination chemistry, and as a building block in pharmaceutical development.

Understanding the fundamental physical properties of this compound is a prerequisite for its effective application. This guide provides a comprehensive overview of its key physicochemical characteristics, outlines robust experimental protocols for their determination, and offers insights grounded in established chemical principles.

Molecular Structure and Identifiers

The structural integrity and purity of a compound underpin the reliability of all subsequent experimental data. The identity of N-(4-methoxybenzylidene)methanamine is established by its unique molecular structure and associated identifiers.

Caption: Molecular Structure of N-(4-methoxybenzylidene)methanamine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [1] |

| CAS Number | 13114-23-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Canonical SMILES | CN=CC1=CC=C(C=C1)OC |[1] |

Section 2: Core Physicochemical Properties

The macroscopic properties of a substance, such as its state, melting point, and solubility, are direct consequences of its molecular structure and intermolecular forces. For N-(4-methoxybenzylidene)methanamine, the presence of a polar imine group, a hydrogen bond-accepting ether, and a nonpolar aromatic ring results in a molecule of intermediate polarity.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Predicted to be a liquid or low-melting solid | Based on similar unfunctionalized imines. |

| Melting Point | Data not available in cited literature | Requires experimental determination. |

| Boiling Point | Data not available in cited literature | Requires experimental determination. |

| Density | Data not available in cited literature | Requires experimental determination. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) | Based on structural analogy and data from related compounds[2][3]. |

Physical State and Appearance

While specific data is unavailable, related compounds are often described as clear to light yellow oils or liquids[3][4][5]. The absence of strong intermolecular hydrogen bonding donors and a relatively low molecular weight make a liquid or low-melting solid state at standard temperature and pressure highly probable.

Solubility Profile

The solubility of a compound is critical for its use in synthesis, formulation, and biological assays.

-

Polar Protic Solvents (e.g., Water, Ethanol): Limited solubility is expected in water due to the dominant hydrophobic character of the benzene ring. However, some solubility in alcohols is likely due to dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to good solubility is expected due to the large nonpolar surface area of the molecule.

Expertise & Experience: The imine bond is susceptible to hydrolysis, particularly under acidic conditions. Therefore, for applications requiring long-term stability in solution, anhydrous aprotic solvents are recommended. When selecting a solvent for purification via chromatography, a solvent system (e.g., ethyl acetate/hexanes) should be chosen to provide a retention factor (Rf) between 0.3 and 0.5 for optimal separation.

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features for N-(4-methoxybenzylidene)methanamine.

Table 3: Predicted Spectral Data

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Imine Proton (CH=N) | δ 8.0 - 8.5 ppm (singlet) |

| Aromatic Protons | δ 6.8 - 7.8 ppm (multiplets, two doublets) | |

| Methoxy Protons (O-CH₃) | δ ~3.8 ppm (singlet) | |

| N-Methyl Protons (N-CH₃) | δ ~3.5 ppm (singlet) | |

| ¹³C NMR | Imine Carbon (C=N) | δ 160 - 170 ppm |

| Aromatic Carbons | δ 114 - 162 ppm | |

| Methoxy Carbon (O-CH₃) | δ ~55 ppm | |

| N-Methyl Carbon (N-CH₃) | δ ~45 ppm | |

| FT-IR | C=N Stretch | 1640 - 1690 cm⁻¹ (strong) |

| C-O-C Stretch | 1240 - 1260 cm⁻¹ (strong, asymmetric) | |

| UV-Vis | π → π* transition | ~280-320 nm |

| | n → π* transition | ~330-370 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. For N-(4-methoxybenzylidene)methanamine, the most diagnostic signal in the ¹H NMR spectrum is the singlet for the imine proton, expected to be significantly downfield due to the electronegativity of the nitrogen atom[6][7]. The para-substitution on the aromatic ring will simplify the aromatic region into two distinct doublets, characteristic of an AA'BB' system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying functional groups. The defining feature of this molecule is the C=N (imine) bond, which gives rise to a strong absorption band in the 1640-1690 cm⁻¹ region[8][9]. The presence of a strong band around 1250 cm⁻¹ corresponding to the asymmetric C-O-C stretch of the aryl ether further confirms the structure.

UV-Visible (UV-Vis) Spectroscopy

The conjugated system, encompassing the benzene ring and the imine double bond, is expected to produce distinct absorption bands in the UV-Vis spectrum[10][11]. These typically include a high-intensity π → π* transition at shorter wavelengths and a lower-intensity n → π* transition (from the nitrogen lone pair) at longer wavelengths.

Section 4: Experimental Protocols for Property Determination

This section provides validated, step-by-step methodologies for the precise determination of the key physical properties.

Caption: General workflow for the characterization of N-(4-methoxybenzylidene)methanamine.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Trustworthiness: DSC is the gold standard for thermal analysis, providing more accurate and reproducible data than traditional melting point apparatus. It measures the heat flow required to raise a sample's temperature, revealing precise transition temperatures and associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, solvent-free compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a closed system.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a standard heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Cool the sample back to 25 °C at 10 °C/min.

-

Perform a second heating scan under the same conditions to observe the behavior of the melt-quenched sample.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating scan. The peak temperature and the area under the peak (enthalpy of fusion) should also be reported.

Rationale: The second heating scan is often used for reporting as it eliminates any effects of the sample's thermal history, providing a more intrinsic material property.

Protocol: Boiling Point Determination under Reduced Pressure

Expertise & Experience: Many organic compounds decompose at their atmospheric boiling points. Determination under reduced pressure allows for distillation at a lower, non-destructive temperature. The atmospheric boiling point can then be estimated using a pressure-temperature nomograph.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Place 1-2 mL of the sample in the distillation flask with a small magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to a stable, known value (e.g., 1.0 mmHg).

-

Heating: Gently heat the distillation flask in an oil bath while stirring.

-

Observation: Record the temperature at which the liquid is actively boiling and condensate is forming on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at that specific pressure.

-

Atmospheric Pressure Estimation: Use the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).

Protocol: Spectroscopic Analysis

Methodology:

-

NMR Spectroscopy:

-

Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

FT-IR Spectroscopy:

-

Place a single drop of the neat liquid sample (or a thin film of a solid) onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

-

-

UV-Vis Spectroscopy:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a solution with an absorbance maximum between 0.5 and 1.0.

-

Record the absorption spectrum from 200 to 800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank.

-

Section 5: Stability, Handling, and Storage

Safety & Handling:

-

Based on data for related compounds, N-(4-methoxybenzylidene)methanamine should be handled with care. It may cause skin and eye irritation[12][13].

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood[12][14].

Stability and Storage:

-

Hydrolytic Stability: The imine bond is the most reactive site and is susceptible to hydrolysis, reverting to 4-methoxybenzaldehyde and methanamine. This process is accelerated by the presence of water and acid.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to maintain its integrity[5][12].

References

-

PubChem. (n.d.). N-(4-methoxybenzylidene)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (n.d.). N-Methyl-4-methoxybenzylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). mocedes.org. Retrieved from [Link]

-

NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST WebBook. Retrieved from [Link]

-

Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Retrieved from [Link]

-

ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

Sources

- 1. N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxybenzyl)-N-methylamine CAS#: 702-24-9 [amp.chemicalbook.com]

- 3. N-(4-Methoxybenzyl)-N-methylamine CAS#: 702-24-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]

- 9. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to N-(4-methoxybenzylidene)methanamine: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth exploration of N-(4-methoxybenzylidene)methanamine, an imine of significant interest in synthetic and medicinal chemistry. We will systematically detail its chemical identity, including its formal IUPAC nomenclature, and present a validated, step-by-step protocol for its synthesis via Schiff base condensation. The guide offers a comprehensive analysis of the reaction mechanism and a thorough spectroscopic characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we discuss the compound's potential applications as a versatile synthetic intermediate and its prospective role in drug development, grounded in the known biological activities of related Schiff bases. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a definitive resource on this compound.

Chemical Identity and Scientific Context

Nomenclature and Structure

N-(4-methoxybenzylidene)methanamine is a classic example of a Schiff base, a class of compounds containing a carbon-nitrogen double bond (C=N) where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen.[1] Its structure is derived from the condensation of 4-methoxybenzaldehyde (anisaldehyde) and methanamine (methylamine).

According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 1-(4-methoxyphenyl)-N-methylmethanimine .[2] However, the synonym N-(4-methoxybenzylidene)methanamine is widely used in literature and chemical catalogs.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [2] |

| Common Name | N-(4-methoxybenzylidene)methanamine | [2] |

| CAS Number | 13114-23-3 | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Canonical SMILES | CN=CC1=CC=C(C=C1)OC | [2] |

Significance in Chemical and Pharmaceutical Sciences

Schiff bases are pivotal in medicinal chemistry and have been investigated for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The imine linkage is a crucial pharmacophore in many biologically active compounds. The 4-methoxybenzyl (anisyl) moiety is also prevalent in various pharmaceuticals and natural products, often contributing to receptor binding and modifying pharmacokinetic properties. The combination of these two features makes N-(4-methoxybenzylidene)methanamine and its derivatives compelling targets for synthesis and biological screening.[3]

Synthesis and Mechanistic Pathway

Foundational Chemistry: Schiff Base Condensation

The synthesis of N-(4-methoxybenzylidene)methanamine is achieved through the acid-catalyzed condensation of 4-methoxybenzaldehyde with methylamine.[1] This reaction is a nucleophilic addition-elimination process. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the imine product.[4]

The causality for using an acid catalyst (e.g., acetic acid) lies in its dual role: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack. Subsequently, it protonates the hydroxyl group of the intermediate hemiaminal, converting it into a good leaving group (H₂O) to facilitate the final dehydration step.[4] The pH must be carefully controlled; a pH around 5 is often optimal. At very low pH, the amine nucleophile becomes fully protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step.[4]

Reaction Mechanism

The mechanism proceeds through two principal stages: the formation of a hemiaminal (or carbinolamine) intermediate, followed by its dehydration to the final imine.

Caption: Mechanism of acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

-

4-Methoxybenzaldehyde (p-Anisaldehyde)

-

Methylamine (40% solution in water or 2.0 M solution in methanol)

-

Methanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Magnesium Sulfate (anhydrous)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (5.00 g, 36.7 mmol) in 40 mL of anhydrous methanol.

-

Amine Addition: To the stirring solution, add methylamine (1.1 eq, 40.4 mmol; e.g., 4.5 mL of a 40% aqueous solution) dropwise over 5 minutes. Rationale: A slight excess of the amine ensures complete consumption of the aldehyde.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, visualizing with a UV lamp. The disappearance of the aldehyde spot and the appearance of a new, higher Rf product spot indicates reaction completion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of dichloromethane and 50 mL of water.

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification & Validation: The crude product is typically obtained as a pale yellow oil. If necessary, purification can be achieved by vacuum distillation or column chromatography. The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.0.

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and analysis.

Spectroscopic and Physicochemical Characterization

Spectroscopic analysis is critical for the unambiguous structural elucidation and purity assessment of the synthesized N-(4-methoxybenzylidene)methanamine.

Predicted Spectroscopic Data

The following tables summarize the expected data from key spectroscopic techniques.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | s | 1H | Imine H (-N=CH-) | Deshielded proton on the C=N double bond. |

| ~7.70 | d | 2H | Ar-H (ortho to -CH=N) | Protons adjacent to the electron-withdrawing imine group. |

| ~6.95 | d | 2H | Ar-H (ortho to -OCH₃) | Protons adjacent to the electron-donating methoxy group. |

| ~3.85 | s | 3H | Methoxy H (-OCH₃) | Standard chemical shift for an aryl methoxy group. |

| ~3.50 | s | 3H | N-Methyl H (-N-CH₃) | Methyl group attached to the imine nitrogen. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.5 | Imine C (-N=C H-) | Characteristic shift for an imine carbon. |

| ~161.0 | Ar-C (ipso to -OCH₃) | Quaternary carbon attached to the electron-donating methoxy group. |

| ~130.0 | Ar-C (ortho to -CH=N) | Aromatic carbons adjacent to the imine. |

| ~129.0 | Ar-C (ipso to -CH=N) | Quaternary carbon attached to the imine group. |

| ~114.0 | Ar-C (ortho to -OCH₃) | Aromatic carbons adjacent to the methoxy group. |

| ~55.5 | Methoxy C (-OC H₃) | Standard shift for an aryl methoxy carbon. |

| ~48.0 | N-Methyl C (-N-C H₃) | Aliphatic carbon attached to the imine nitrogen. |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃) |

| ~1645-1635 | C=N Stretch | Imine |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Assignment | Rationale |

|---|---|---|

| 149 | [M]⁺ | Molecular Ion Peak |

| 134 | [M - CH₃]⁺ | Loss of a methyl group from the nitrogen. |

| 121 | [M - C₂H₄]⁺ | Loss of ethene fragment. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Applications in Research and Drug Development

Versatility as a Synthetic Intermediate

N-(4-methoxybenzylidene)methanamine is a valuable building block in organic synthesis. The imine functional group serves as a masked carbonyl and is susceptible to nucleophilic attack. More importantly, it can be readily reduced to form the corresponding secondary amine, N-methyl-4-methoxybenzylamine. This transformation is a cornerstone of reductive amination , a powerful method for C-N bond formation that avoids the over-alkylation issues common with direct alkylation of amines.[7][8][9] The resulting secondary amine is a common scaffold in many pharmaceutical agents.

Potential for Biological Activity Screening

Given the extensive literature on the biological activities of Schiff bases, N-(4-methoxybenzylidene)methanamine is a prime candidate for biological screening programs.[1] Studies on structurally related compounds have demonstrated promising antimicrobial and antibacterial efficacy.[3][10] The presence of the methoxy group can enhance lipophilicity, potentially improving cell membrane permeability, a desirable trait in drug candidates. Professionals in drug development can utilize this compound as a lead structure, modifying the aromatic ring or the N-alkyl group to generate a library of derivatives for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

Conclusion

N-(4-methoxybenzylidene)methanamine, or 1-(4-methoxyphenyl)-N-methylmethanimine, is a compound of significant utility, bridging fundamental organic synthesis with applied medicinal chemistry. Its straightforward, high-yielding synthesis via acid-catalyzed condensation makes it readily accessible. The comprehensive spectroscopic profile provided in this guide serves as a reliable reference for its unambiguous identification and quality control. For researchers and drug development professionals, this imine represents not only a key synthetic intermediate for reductive amination but also a promising scaffold for the exploration of new biologically active agents.

References

-

Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research, 9. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 287072, N-(4-methoxybenzylidene)methanamine. Retrieved from [Link]

-

Semantic Scholar (2017). Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide... Pharmaceutical and Clinical Research. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98633, N-(4-methoxybenzylidene)aniline. Retrieved from [Link]

-

Su, Z., Fun, H. K., & Chantrapromma, S. (2011). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3246. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... Retrieved from [Link]

-

Kim, T. L., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]

- Google Patents (n.d.). CN105924363A - Preparation method of N-methyl-4-methoxyaniline.

-

LibreTexts Chemistry (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

-

NIST (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

-

Wikipedia (n.d.). Schiff base. Retrieved from [Link]

-

Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. Available at: [Link]

-

Yüksek, H., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

-

Dovepress (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami... Retrieved from [Link]

-

Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

-

LookChem (n.d.). Methanamine, N-[(4-methoxyphenyl)methylene]-, (E)-. Retrieved from [Link]

-

Wikipedia (n.d.). Reductive amination. Retrieved from [Link]

-

Dyguda-Kazimierowicz, E., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(3), 787. Available at: [Link]

-

University of Puget Sound (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ChemComplete (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Available at: [Link]

Sources

- 1. Schiff base - Wikipedia [en.wikipedia.org]

- 2. N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. lehigh.edu [lehigh.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Imines from Aromatic Aldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Imines, or Schiff bases, represent a cornerstone of modern synthetic chemistry, serving as critical intermediates in the construction of nitrogen-containing heterocycles, ligands for catalysis, and pharmacologically active molecules.[1][2][3] The condensation of aromatic aldehydes with primary amines is the most fundamental route to these C=N double bond-containing structures. This guide provides an in-depth exploration of this transformation, moving beyond simple procedural descriptions to dissect the underlying mechanistic principles and strategic considerations that govern reaction success. We will examine the core reaction mechanism, survey a range of synthetic methodologies from classical setups to advanced green chemistry protocols, and detail the essential techniques for product characterization. The insights provided are grounded in established literature and tailored to empower researchers to make informed, causality-driven decisions in their experimental design.

The Core Transformation: A Mechanistic Dissection

The synthesis of an imine from an aldehyde and a primary amine is a reversible condensation reaction that eliminates one molecule of water.[3][4][5] While the reaction can sometimes proceed without a catalyst, particularly with highly reactive starting materials, it is typically facilitated by mild acid.[5] Understanding the multi-step mechanism is paramount to troubleshooting and optimizing the reaction.

The process begins with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aromatic aldehyde.[4][6] This is followed by a series of proton transfers to form a neutral tetrahedral intermediate known as a carbinolamine.[4] The carbinolamine is generally unstable and is the pivotal intermediate from which the reaction proceeds.[6]

Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[4][7] The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion.[6][8] The final step is the deprotonation of the nitrogen by a weak base (like water or another amine molecule) to yield the neutral imine product and regenerate the acid catalyst.[4][7]

The pH must be carefully controlled; if conditions are too acidic, the starting amine will be protonated, rendering it non-nucleophilic and halting the initial addition step.[6][7][9] Conversely, if the conditions are too basic, the protonation of the carbinolamine's hydroxyl group will not occur efficiently, preventing the elimination of water.[7]

Figure 1: The two-part mechanism of acid-catalyzed imine formation.

Synthetic Methodologies: From Classical to Green

The primary challenge in imine synthesis is managing the equilibrium to favor the product. Since water is a byproduct, its effective removal is the most common strategy to drive the reaction to completion, as dictated by Le Châtelier's principle.[5][6]

Classical Condensation Methods

The traditional workhorse for imine synthesis involves bulk solvent and a means for water removal.

-

Azeotropic Distillation: This method employs a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture is refluxed, the water-solvent azeotrope distills over, condenses, and collects in the trap. The denser water separates, while the lighter organic solvent returns to the reaction flask. This continuous removal of water is highly effective.[5]

-

Dehydrating Agents: An alternative to distillation is the use of in-situ drying agents. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (typically 3Å or 4Å) are added directly to the reaction mixture to sequester the water as it forms.[3] This approach is simpler to set up but may require filtration for removal and can sometimes be less efficient than azeotropic removal for large-scale reactions.

Catalytic Strategies

While simple Brønsted acids are common, more sophisticated catalytic systems offer unique advantages.

-

Brønsted Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TsOH), acetic acid, or phosphoric acid are frequently used in catalytic amounts to facilitate the reaction as described in the mechanism.[9][10]

-

Lewis Acid Catalysis: Lewis acids such as TiCl₄, ZnCl₂, or FeCl₃ can also catalyze imine formation.[11][12] They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[12]

-